REACTION_SMILES
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[CH3:21][CH:22]1[CH2:23][NH:24][CH2:25][CH2:26][NH:27]1.[CH3:28][N:29]1[CH2:30][CH2:31][CH2:32][C:33]1=[O:34].[CH:1]1([n:4]2[cH:5][c:6]([C:18](=[O:19])[OH:20])[c:7](=[O:17])[c:8]3[c:9]([CH3:16])[c:10]([F:15])[c:11]([Br:14])[cH:12][c:13]23)[CH2:2][CH2:3]1>>[CH:1]1([n:4]2[cH:5][c:6]([C:18](=[O:19])[OH:20])[c:7](=[O:17])[c:8]3[c:9]([CH3:16])[c:10]([F:15])[c:11]([N:24]4[CH2:23][CH:22]([CH3:21])[NH:27][CH2:26][CH2:25]4)[cH:12][c:13]23)[CH2:2][CH2:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(F)c(Br)cc2c1c(=O)c(C(=O)O)cn2C1CC1
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Name
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Type
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product
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Smiles
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Cc1c(F)c(N2CCNC(C)C2)cc2c1c(=O)c(C(=O)O)cn2C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |